

# Application Notes and Protocols: AMP-PCP for Investigating Motor Protein Function

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AMP-PCP

Cat. No.: B1201737

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Adenosine 5'-( $\beta,\gamma$ -methylenetriphosphate), hereafter referred to as **AMP-PCP**, is a non-hydrolyzable analog of adenosine triphosphate (ATP) that serves as an invaluable tool in the study of motor protein function. Motor proteins, such as myosins and kinesins, are enzymes that convert chemical energy from ATP hydrolysis into mechanical work, driving a plethora of cellular processes including muscle contraction, intracellular transport, and cell division. The mechanochemical cycle of these motors involves a series of conformational changes tightly coupled to the binding of ATP, its hydrolysis to ADP and inorganic phosphate (Pi), and the subsequent release of these products.

**AMP-PCP** mimics the ATP-bound state of motor proteins. Due to the substitution of an oxygen atom with a methylene group between the  $\beta$  and  $\gamma$  phosphates, the terminal phosphate bond is resistant to enzymatic cleavage. This property allows researchers to trap motor proteins in a specific, stable, ATP-bound-like conformation, enabling detailed investigation of this key intermediate state in the motor's functional cycle. These application notes provide detailed protocols for utilizing **AMP-PCP** in various experimental assays to elucidate the function of motor proteins.

## Mechanism of Action of AMP-PCP

**AMP-PCP** competitively binds to the nucleotide-binding pocket of motor proteins. In the case of kinesins, binding of **AMP-PCP** promotes a state of strong affinity for microtubules, effectively locking the motor protein onto its track.[1][2] This "rigor-like" state is crucial for structural studies and for understanding the conformational changes associated with ATP binding. Similarly, for myosins, **AMP-PCP** can be used to study the pre-power stroke state and its interaction with actin filaments. While **AMP-PCP** is generally more resistant to hydrolysis than another common analog, AMP-PNP, it is important to note that some ATPases may exhibit very slow hydrolysis of these analogs.[3]

## Applications of AMP-PCP in Motor Protein Research

**AMP-PCP** is a versatile tool with a wide range of applications in the study of motor proteins:

- **Structural Biology (Cryo-EM and X-ray Crystallography):** By stabilizing the motor protein-filament complex in an ATP-bound-like state, **AMP-PCP** facilitates the determination of high-resolution structures, providing snapshots of the motor's conformation at a critical point in its cycle.[4][5]
- **Enzyme Kinetics (ATPase Assays):** **AMP-PCP** can be used as a competitive inhibitor in ATPase assays to determine its binding affinity ( $K_i$ ) and to probe the mechanism of ATP hydrolysis.
- **Biophysical Studies (Motility Assays):** In single-molecule and ensemble motility assays, **AMP-PCP** can be used to stall motors, allowing for the study of their binding properties and the effect of an "ATP-bound" state on their interaction with the cytoskeleton.
- **Drug Discovery:** By understanding the ATP-binding pocket through the use of analogs like **AMP-PCP**, researchers can design and screen for small molecule inhibitors that target the ATPase activity of motor proteins, which is a promising therapeutic strategy for various diseases, including cancer and cardiovascular disorders.[6][7]

## Data Presentation: Quantitative Analysis of Motor Protein Function with AMP-PCP

The following tables summarize key quantitative data obtained from studies utilizing non-hydrolyzable ATP analogs to investigate motor protein function.

Motor Protein	Parameter	Value	Condition	Reference
Kinesin-1	K <sub>m</sub> for ATP (velocity)	42 ± 6 μM	Single-molecule motility assay	[8]
Kinesin-1	v <sub>max</sub>	925 ± 33 nm/s	Single-molecule motility assay	[8]
Kinesin-1	Run Length	1070 ± 30 nm	Saturating ATP	[8]
One-headed Kinesin	Detachment Rate (k <sub>off</sub> )	0.009 s <sup>-1</sup>	1 mM AMP-PNP	[9]
One-headed Kinesin	Detachment Rate (k <sub>off</sub> )	3.7 s <sup>-1</sup>	1 mM ADP	[9]
Kinesin	K <sub>i</sub> for ADP	35 ± 2 μM	Motility assay, competitive inhibition	[10]
Kinesin	K <sub>i</sub> for Pi	9 ± 1 mM	Motility assay, competitive inhibition	[10]
Myosin II (S1)	Second-order rate constant for dissociation from actin	5.2 mM <sup>-1</sup> s <sup>-1</sup>	1 mM AMP-PNP	[11]

Motor Protein	Condition	Velocity (nm/s)	Reference
BimC (Kinesin-5)	High salt	597 ± 214	
Kinesin-1	Saturating ATP	~900	[8]
Kinesin-1	0.4 μm/s	~400	[12]
MKLP1 (Kinesin-6)	Multi-motor gliding	43.9	[13]
MKLP2 (Kinesin-6)	Multi-motor gliding	60.6	[13]
KIF20B (Kinesin-6)	Multi-motor gliding	61.7	[13]
Myosin VI	Single-headed	60.34 ± 13.68	[14]
Myosin II	0.5 mM ATP	3200	[15]
Myosin II	0.5 mM ATP + 2.0 mM AMP-PNP	4500	[15]

## Experimental Protocols

### ATPase Activity Assay using AMP-PCP as a Competitive Inhibitor

This protocol describes a coupled enzymatic assay to measure the ATPase activity of a motor protein in the presence of its filament partner (e.g., kinesin and microtubules) and to determine the inhibitory constant ( $K_i$ ) of **AMP-PCP**. The assay relies on the regeneration of ATP from ADP and phosphoenolpyruvate (PEP) by pyruvate kinase (PK), and the subsequent reduction of pyruvate to lactate by lactate dehydrogenase (LDH), which oxidizes NADH to NAD<sup>+</sup>. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

#### Materials:

- Purified motor protein (e.g., Kinesin)
- Polymerized and stabilized filaments (e.g., taxol-stabilized microtubules)
- Assay Buffer: 80 mM PIPES (pH 6.9), 1 mM EGTA, 1 mM MgCl<sub>2</sub>, 10 μM taxol (for microtubules)

- ATP stock solution (e.g., 100 mM)
- **AMP-PCP** stock solution (e.g., 100 mM)
- Phosphoenolpyruvate (PEP) stock solution (e.g., 100 mM)
- NADH stock solution (e.g., 10 mM)
- Pyruvate kinase/Lactate dehydrogenase (PK/LDH) enzyme mix (e.g., from rabbit muscle)
- 96-well UV-transparent microplate
- Spectrophotometer capable of reading absorbance at 340 nm

#### Procedure:

- Prepare a reaction mixture: For each reaction, prepare a master mix containing assay buffer, PEP, NADH, and PK/LDH. The final concentrations in the reaction should be approximately 1-2 mM PEP, 0.2-0.4 mM NADH, and an excess of PK/LDH (e.g., 20-50 units/mL).
- Set up ATP and **AMP-PCP** concentrations: Prepare a series of dilutions of ATP and **AMP-PCP**. For a competitive inhibition assay, you will need to vary the ATP concentration at several fixed concentrations of **AMP-PCP**. A typical range for ATP would be from below to above the  $K_m$  of the motor protein.
- Initiate the reaction:
  - To each well of the microplate, add the reaction mixture.
  - Add the desired concentrations of ATP and **AMP-PCP**.
  - Add the polymerized filaments (e.g., microtubules to a final concentration of 1-5  $\mu$ M tubulin).
  - Initiate the reaction by adding the motor protein to a final concentration in the nanomolar range (e.g., 10-50 nM).

- Measure ATPase activity: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes). The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis.
- Data Analysis:
  - Calculate the rate of ATP hydrolysis from the change in absorbance at 340 nm using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M<sup>-1</sup>cm<sup>-1</sup>).
  - Plot the initial velocity (v) of the reaction as a function of ATP concentration for each concentration of **AMP-PCP**.
  - Determine the K<sub>i</sub> for **AMP-PCP** by performing a global fit of the data to the competitive inhibition model of the Michaelis-Menten equation, or by using a Dixon or Lineweaver-Burk plot.

## In Vitro Motility Assay: Microtubule Gliding Assay with AMP-PCP

This protocol describes how to observe the effect of **AMP-PCP** on the motility of microtubules driven by surface-adsorbed kinesin motors.

Materials:

- Purified, truncated kinesin motor constructs
- Fluorescently labeled, taxol-stabilized microtubules
- Flow cell (constructed from a microscope slide and coverslip)
- Motility Buffer: 80 mM PIPES (pH 6.9), 1 mM EGTA, 2 mM MgCl<sub>2</sub>, 10 μM taxol, 1 mM DTT
- Casein solution (e.g., 1 mg/mL in motility buffer)
- ATP stock solution (e.g., 10 mM)
- **AMP-PCP** stock solution (e.g., 10 mM)

- Oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose)
- Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

- Prepare the flow cell:
  - Coat the inside of the flow cell with a solution of kinesin motor protein (e.g., 10-50 µg/mL in motility buffer) and incubate for 5 minutes.
  - Wash the chamber with motility buffer containing casein to block non-specific binding sites.
- Introduce microtubules:
  - Introduce a solution of fluorescently labeled microtubules into the flow cell and allow them to bind to the kinesin-coated surface for a few minutes.
  - Wash out unbound microtubules with motility buffer.
- Initiate motility:
  - To observe normal motility, flow in motility buffer containing ATP (e.g., 1-2 mM) and the oxygen scavenger system.
  - Record the gliding movement of microtubules using the TIRF microscope.
- Introduce **AMP-PCP**:
  - To observe the effect of **AMP-PCP**, after initiating motility with ATP, perfuse the chamber with motility buffer containing both ATP and a desired concentration of **AMP-PCP**. Observe the change in microtubule motility.
  - Alternatively, to observe the "locked" state, perfuse the chamber with motility buffer containing only **AMP-PCP** (e.g., 1 mM). The microtubules should bind to the kinesin motors but not move.

- Data Analysis:
  - Track the movement of individual microtubules over time using image analysis software to determine their velocity.
  - Compare the velocities in the presence and absence of **AMP-PCP**.
  - Quantify the number of microtubules that are motile versus stationary in the presence of **AMP-PCP**.

## Cryo-Electron Microscopy (Cryo-EM) Sample Preparation of a Kinesin-Microtubule Complex with **AMP-PCP**

This protocol provides a general workflow for preparing a vitrified sample of a kinesin-microtubule complex stabilized with **AMP-PCP** for high-resolution structural analysis by cryo-EM.

### Materials:

- Purified kinesin motor domain construct
- Purified tubulin
- GTP stock solution (e.g., 100 mM)
- Taxol stock solution (in DMSO)
- **AMP-PCP** stock solution (e.g., 50 mM)
- Cryo-EM grids (e.g., Quantifoil R2/2)
- Glow discharger
- Vitrification device (e.g., Vitrobot)
- Liquid ethane and liquid nitrogen



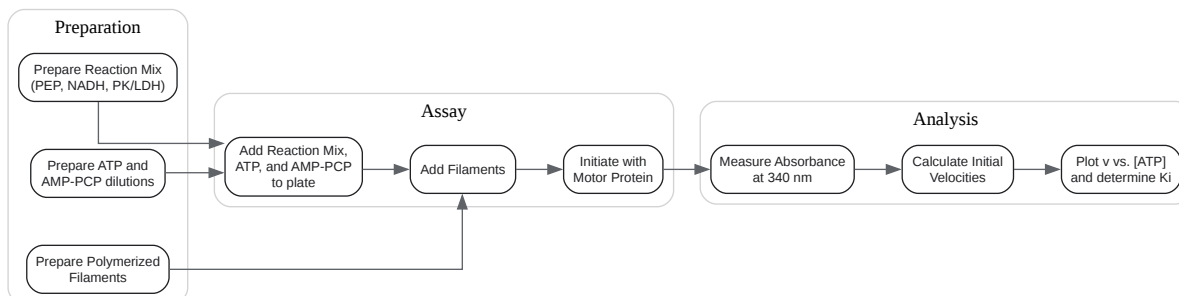
#### Procedure:

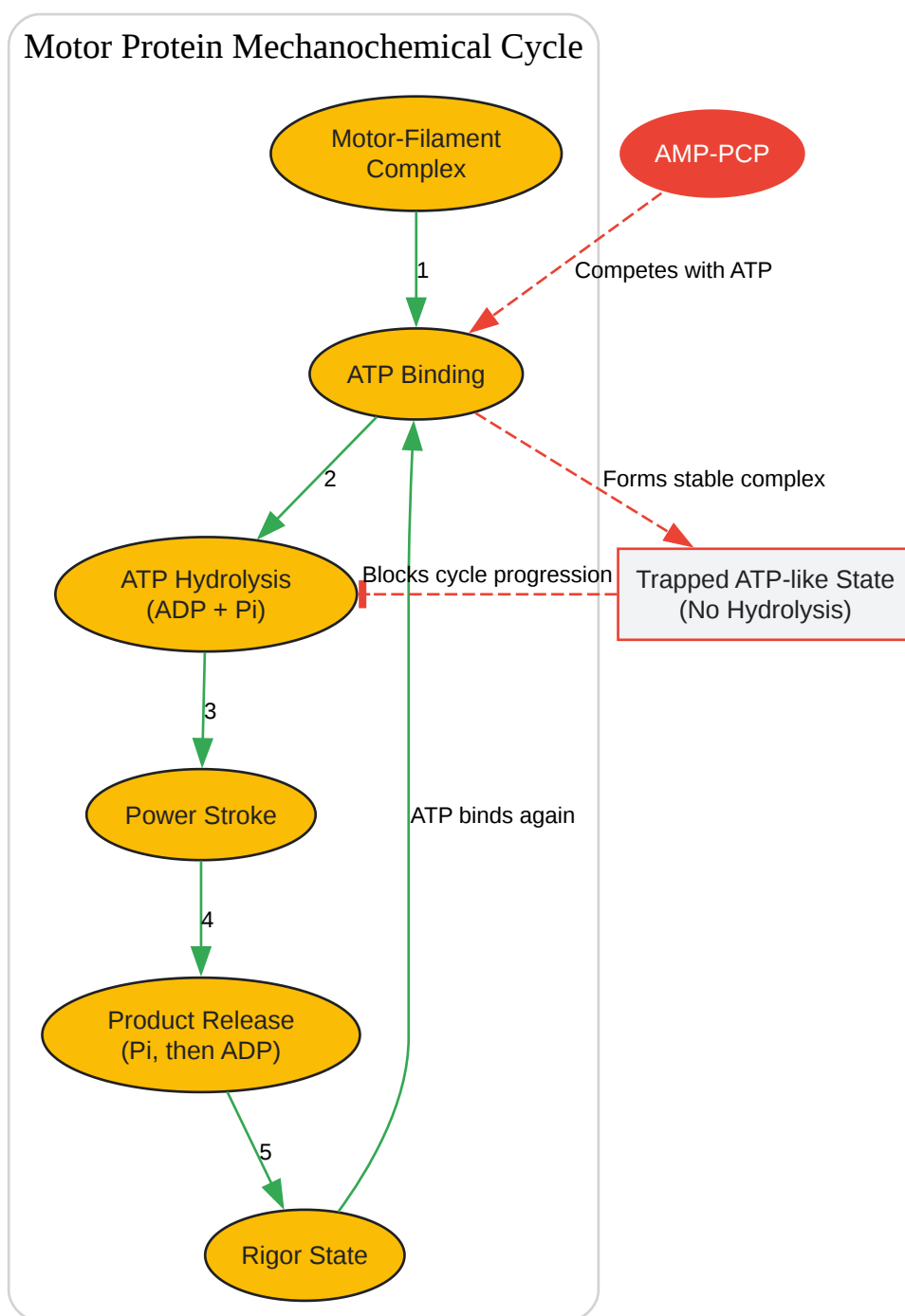
- Polymerize microtubules:
  - Mix tubulin (e.g., to a final concentration of 5-10 mg/mL) with polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl<sub>2</sub>) and GTP (1 mM final).
  - Incubate at 37°C for 30-60 minutes to allow polymerization.
  - Stabilize the microtubules by adding taxol to a final concentration of 20 μM and incubating for another 30 minutes.
- Form the kinesin-microtubule-**AMP-PCP** complex:
  - In a separate tube, mix the purified kinesin motor domain with **AMP-PCP** to a final concentration that ensures saturation of the nucleotide-binding site (e.g., 2-5 mM **AMP-PCP**).
  - Add the kinesin-**AMP-PCP** solution to the polymerized microtubules. The molar ratio of kinesin to tubulin dimer should be optimized, but a starting point is a 1:1 or 2:1 ratio.
  - Incubate the mixture at room temperature for 10-15 minutes to allow for complex formation.
- Prepare cryo-EM grids:
  - Glow discharge the cryo-EM grids to make the carbon surface hydrophilic.
  - Apply a small volume (e.g., 3-4 μL) of the kinesin-microtubule-**AMP-PCP** complex solution to the grid.
  - Place the grid in the vitrification device, set to a desired temperature and humidity (e.g., 4°C and 100% humidity).
  - Blot the grid to remove excess liquid, leaving a thin film of the sample. The blotting time is a critical parameter to optimize.
  - Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.

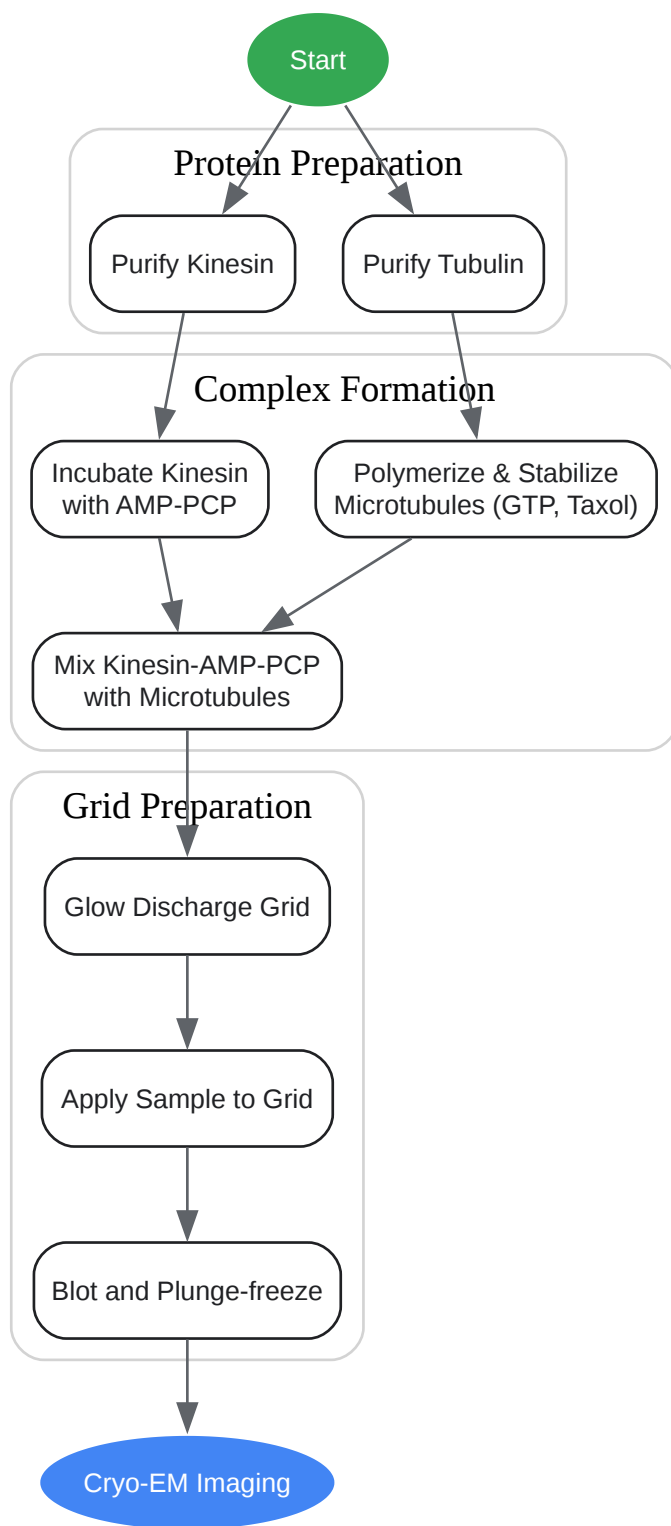
- Store and image:
  - Store the vitrified grids in liquid nitrogen until they are ready to be imaged in a cryo-transmission electron microscope.

## Visualizations

### Experimental Workflow for ATPase Assay







[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Two distinct modes of processive kinesin movement in mixtures of ATP and AMP-PNP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and AMP-PNP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elifesciences.org [elifesciences.org]
- 4. Cryo-EM reveals the structural basis of microtubule depolymerization by kinesin-13s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM structure of a microtubule-bound parasite kinesin motor and implications for its mechanism and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A myosin II ATPase inhibitor reduces force production, glucose transport, and phosphorylation of AMPK and TBC1D1 in electrically stimulated rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Myosin ATPase activity by halogenated pseudilins: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Ways to Determine Kinesin-1's Run Length and Randomness Using Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinesin's processivity results from mechanical and chemical coordination between the ATP hydrolysis cycles of the two motor domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of kinesin motility by ADP and phosphate supports a hand-over-hand mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Single-molecule investigation of the interference between kinesin, tau and MAP2c - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Plus-end Directed Myosins Accelerate Actin Filament Sliding by Single-headed Myosin VI - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enhancement of the sliding velocity of actin filaments in the presence of ATP analogue: AMP-PNP - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: AMP-PCP for Investigating Motor Protein Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201737#amp-pcp-for-investigating-motor-protein-function]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)